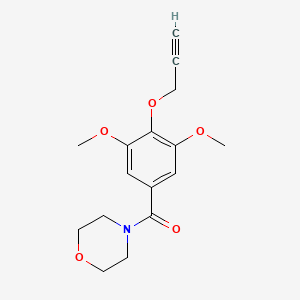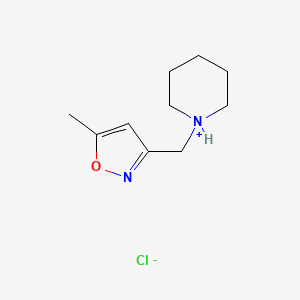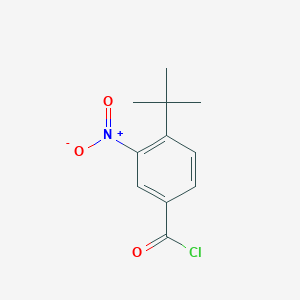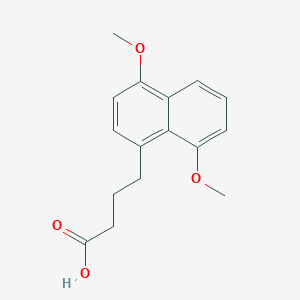
Strontium selenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium selenate is an inorganic compound with the chemical formula SrSeO4. It is a white crystalline solid that is soluble in water. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium selenate can be synthesized through the reaction of strontium carbonate (SrCO3) with selenic acid (H2SeO4). The reaction is typically carried out under controlled conditions to ensure the complete conversion of reactants to the desired product:
SrCO3+H2SeO4→SrSeO4+CO2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting strontium hydroxide (Sr(OH)2) with selenic acid. This method is preferred due to its higher yield and efficiency:
Sr(OH)2+H2SeO4→SrSeO4+2H2O
Chemical Reactions Analysis
Types of Reactions: Strontium selenate undergoes various chemical reactions, including:
Reduction: this compound can be reduced to strontium selenide (SrSe) using hydrogen gas at high temperatures (600°C).
Substitution: It can react with other metal salts
Properties
CAS No. |
7446-21-1 |
|---|---|
Molecular Formula |
O4SeSr |
Molecular Weight |
230.59 g/mol |
IUPAC Name |
strontium;selenate |
InChI |
InChI=1S/H2O4Se.Sr/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 |
InChI Key |
NYEDDRFBCSRENB-UHFFFAOYSA-L |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


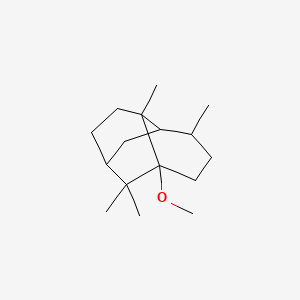

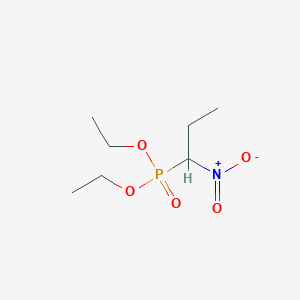
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
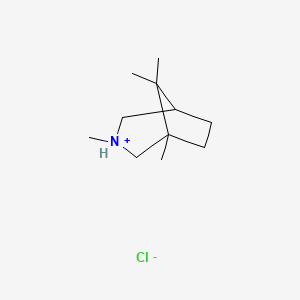
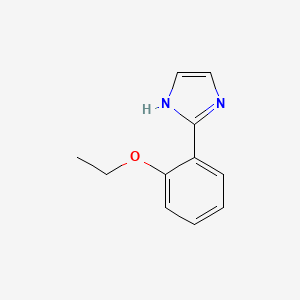
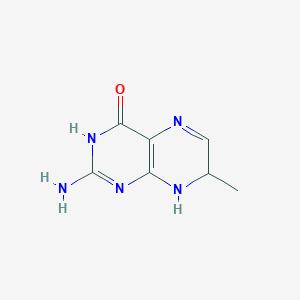
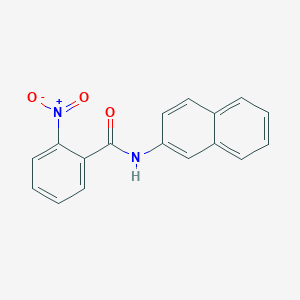
![Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)](/img/structure/B13792774.png)
